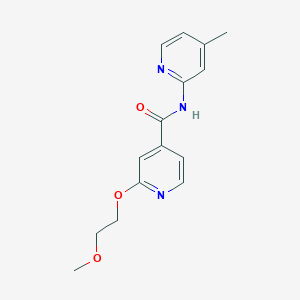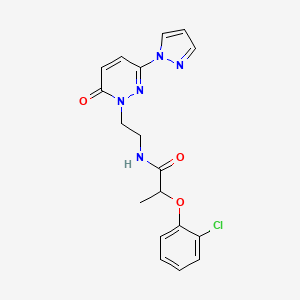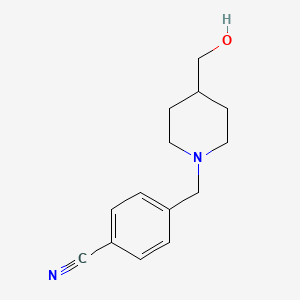![molecular formula C11H15ClN4O B2916640 [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride CAS No. 2380141-48-8](/img/structure/B2916640.png)
[1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride, also known as MMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMH is a triazole derivative that has been synthesized using different methods and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
[1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride has been found to exhibit antimicrobial, antifungal, and antitumor activities. [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride has also been used as a building block for the synthesis of new triazole derivatives with improved biological activities. [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride has been investigated for its potential use in the development of new materials, such as polymers and coatings. [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride has also been used as a reagent for the determination of metal ions in analytical chemistry.
Mechanism of Action
The mechanism of action of [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride is not fully understood. However, it has been suggested that [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride may act by inhibiting the growth of microorganisms and cancer cells by interfering with their metabolic pathways. [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride may also act by binding to metal ions and forming stable complexes.
Biochemical and Physiological Effects:
[1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride has been found to exhibit various biochemical and physiological effects. [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride has been shown to inhibit the growth of different microorganisms, including bacteria and fungi. [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride has also been found to exhibit antitumor activity against different cancer cell lines. [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride has been shown to bind to metal ions, such as copper and zinc, and form stable complexes. [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride has also been found to exhibit antioxidant activity.
Advantages and Limitations for Lab Experiments
[1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride can be easily synthesized using different methods and can be obtained as a hydrochloride salt, which makes it easy to handle in the lab. [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride is also stable under different conditions and can be stored for a long time. [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride has low toxicity, which makes it safe to use in lab experiments. However, [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride has some limitations, including its solubility in water and its limited availability.
Future Directions
There are several future directions for the research on [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride. One direction is the synthesis of new [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride derivatives with improved biological activities. Another direction is the investigation of the mechanism of action of [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride and its binding to metal ions. [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride can also be used as a building block for the synthesis of new materials with improved properties. [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride can also be used as a reagent for the determination of metal ions in different samples. Further research is needed to fully understand the potential applications of [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride in different fields.
Conclusion:
In conclusion, [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride, also known as [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride has been synthesized using different methods and has been studied extensively for its biochemical and physiological effects. [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride has several potential applications in different fields, and further research is needed to fully understand its potential.
Synthesis Methods
[1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride has been synthesized using different methods, including the reaction of 4-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole with formaldehyde and ammonia in the presence of a catalyst. Another method involves the reaction of 4-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole with chloroacetic acid, followed by reduction with sodium borohydride. The final product is obtained as a hydrochloride salt.
properties
IUPAC Name |
[1-(2-methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O.ClH/c1-8-3-4-11(16-2)10(5-8)15-7-9(6-12)13-14-15;/h3-5,7H,6,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSUXZMZPZQKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=C(N=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 5-(4-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2916557.png)
![Oxolan-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2916559.png)

![N-(5-chloro-2-methoxyphenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2916563.png)
![2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2916564.png)



![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2916569.png)


![(Z)-4-(indolin-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2916578.png)

